molecular formula C8H11O4- B12563460 3-(Methoxycarbonyl)-4-methylpent-3-enoate CAS No. 143225-18-7

3-(Methoxycarbonyl)-4-methylpent-3-enoate

Katalognummer: B12563460
CAS-Nummer: 143225-18-7
Molekulargewicht: 171.17 g/mol
InChI-Schlüssel: NTEUHFNDKXZOPV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methoxycarbonyl)-4-methylpent-3-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a methoxycarbonyl group attached to a pent-3-enoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-4-methylpent-3-enoate can be achieved through several methods. One common approach involves the esterification of 4-methylpent-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then subjected to distillation to purify the desired ester.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methoxycarbonyl)-4-methylpent-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

3-(Methoxycarbonyl)-4-methylpent-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Methoxycarbonyl)-4-methylpent-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the methoxycarbonyl group, which can act as an electron-withdrawing group, affecting the overall reactivity of the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Methoxycarbonyl)thiophene: Similar in structure but contains a thiophene ring.

    Methyl 3-methoxy-2-naphthoate: Contains a naphthalene ring instead of a pent-3-enoate backbone.

Uniqueness

3-(Methoxycarbonyl)-4-methylpent-3-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other esters. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Eigenschaften

CAS-Nummer

143225-18-7

Molekularformel

C8H11O4-

Molekulargewicht

171.17 g/mol

IUPAC-Name

3-methoxycarbonyl-4-methylpent-3-enoate

InChI

InChI=1S/C8H12O4/c1-5(2)6(4-7(9)10)8(11)12-3/h4H2,1-3H3,(H,9,10)/p-1

InChI-Schlüssel

NTEUHFNDKXZOPV-UHFFFAOYSA-M

Kanonische SMILES

CC(=C(CC(=O)[O-])C(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.